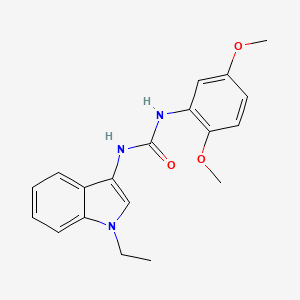
1-(2,5-dimethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of urea derivatives with specific substituents has been explored in various studies. For instance, the synthesis of 7-substituted 3-aryl-1,6-naphthyridine-2,7-diamines and related 2-ureas, which are inhibitors of FGFR-1 and VEGFR-2, involves alkylation, debenzylation, and amination processes. These compounds, including those with a 3-(3,5-dimethoxyphenyl) moiety, have been prepared from 7-acetamido-2-tert-butylureas and show high selectivity over other kinases . Another study reports the synthesis of 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, which was characterized by various spectroscopic methods and single-crystal X-ray diffraction, indicating a detailed approach to understanding the molecular structure of such compounds .
Molecular Structure Analysis
The molecular structure of 1-(2,5-dimethoxyphenyl)-3-(2-hydroxyethyl)urea reveals that the dimethoxyphenyl moiety is almost planar, and there is a dihedral angle between the benzene ring and the urea moiety. The structure is stabilized by intramolecular N—H⋯O hydrogen bonds, and in the crystal, intermolecular hydrogen bonds form a three-dimensional network . Similarly, the structure of 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea has been elucidated, showing its crystalline form and the interactions within the molecule .
Chemical Reactions Analysis
The reaction of methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate with ureas has been studied, leading to the formation of polycyclic meridianin analogues with a uracil structural unit. This reaction showcases the versatility of ureas in synthesizing complex heterocyclic compounds . Additionally, the synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives has been explored for their potential as anticancer agents, demonstrating the chemical reactivity of urea derivatives in medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are closely related to their molecular structure. For example, the intramolecular and intermolecular hydrogen bonding in 1-(2,5-dimethoxyphenyl)-3-(2-hydroxyethyl)urea significantly influence its crystal packing and stability . The antitumor activity of 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea has been analyzed, and its interactions with the CDK4 protein active site have been studied through docking, indicating the importance of molecular interactions in determining biological activity . Furthermore, the synthesis and biochemical evaluation of flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas as novel acetylcholinesterase inhibitors highlight the significance of the spacer length and conformational flexibility in the biological activity of urea derivatives .
Scientific Research Applications
Corrosion Inhibition
1-(2,5-dimethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea derivatives exhibit notable corrosion inhibition properties. Research indicates that such compounds are effective in protecting mild steel against corrosion in acidic environments. This is primarily due to the strong adsorption of these molecules onto the steel surface, forming a protective layer. These findings are significant for industries relying on steel structures and machinery, suggesting potential applications in corrosion prevention and material longevity (Mistry et al., 2011).
Structural Analysis and Molecular Interactions
The structural and molecular characteristics of this compound and its derivatives have been extensively studied. These studies reveal insights into the planarity of the molecule, dihedral angles, hydrogen bonding, and three-dimensional molecular networking. Such structural analyses are crucial for understanding the chemical and physical properties of these compounds, with implications for their use in various scientific applications (Choi et al., 2010).
Anticancer Potential
A series of this compound derivatives have been investigated for their potential anticancer activities. These studies involve the synthesis and evaluation of these compounds against various cancer cell lines. The results indicate significant antiproliferative effects, marking these compounds as promising candidates for further research in cancer therapy (Feng et al., 2020).
Synthesis and Medicinal Chemistry
The synthesis and characterization of novel this compound derivatives have been a focus of research, contributing to medicinal chemistry. These studies explore the chemical properties, synthesis methods, and potential pharmaceutical applications of these compounds. Such research is pivotal in the development of new drugs and therapeutic agents (Tariq et al., 2020).
properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(1-ethylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-4-22-12-16(14-7-5-6-8-17(14)22)21-19(23)20-15-11-13(24-2)9-10-18(15)25-3/h5-12H,4H2,1-3H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVZWJBNBDLDBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

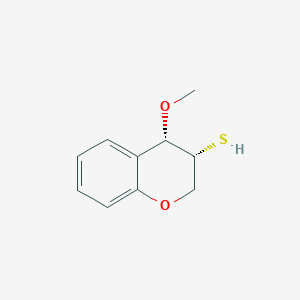
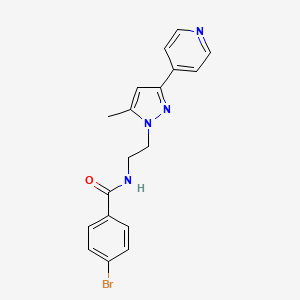
![N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3003985.png)
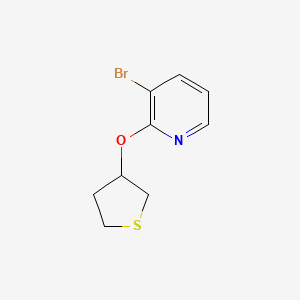


![8-(2-((4-ethoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3003991.png)

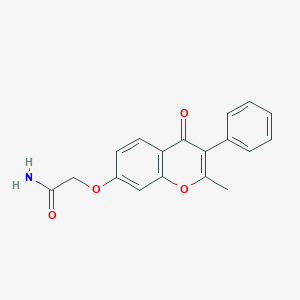
![N-(2-chlorophenyl)-2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B3003996.png)
![N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}-2,4-difluorobenzenecarboxamide](/img/structure/B3003998.png)

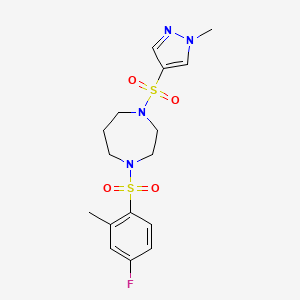
![3-phenyl-6H,7H-[1,2]oxazolo[4,5-d]pyrimidin-7-one](/img/structure/B3004004.png)